N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide
CAS No.: 1209341-24-1
Cat. No.: VC5706413
Molecular Formula: C17H17FN2O
Molecular Weight: 284.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209341-24-1 |
|---|---|
| Molecular Formula | C17H17FN2O |
| Molecular Weight | 284.334 |
| IUPAC Name | N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C17H17FN2O/c18-15-8-4-5-9-16(15)19-17(21)20-11-10-14(12-20)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,19,21) |
| Standard InChI Key | RONRYNYKNSIPBT-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and at the 1-position with a carboxamide functional group linked to a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 284.33 g/mol (calculated based on analogous structures).
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Stereochemistry: The pyrrolidine ring introduces potential chirality, with the 3-phenyl substitution creating stereoisomeric possibilities.
Table 1: Comparative Properties of Fluorophenyl Pyrrolidine Carboxamides
| Property | N-(2-Fluorophenyl)-3-phenylpyrrolidine-1-carboxamide | N-(4-Fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |
|---|---|---|
| Fluorine Position | Ortho | Para |
| LogP (Predicted) | 3.2 | 3.1 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area | 41 Ų | 41 Ų |
Synthetic Approaches and Optimization
While no explicit synthesis for the 2-fluoro variant is documented, routes for analogous compounds suggest feasible pathways:
Key Synthetic Routes
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Pyrrolidine Ring Formation:
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Cyclization of γ-aminobutyric acid derivatives with 2-fluoroaniline under carbodiimide coupling conditions.
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Palladium-catalyzed cross-coupling to introduce the phenyl group at the 3-position post-cyclization.
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Carboxamide Functionalization:
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Reaction of pyrrolidine intermediates with 2-fluorophenyl isocyanate in anhydrous dichloromethane.
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Industrial-Scale Challenges
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Regioselectivity: Ensuring exclusive fluorination at the 2-position requires directed ortho-metalation strategies.
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Purification: Chromatographic separation may be necessary to resolve stereoisomers, increasing production costs.
Biological Activity and Mechanistic Insights
The compound’s bioactivity is hypothesized based on its structural similarity to pharmacologically active pyrrolidine carboxamides.
Antimicrobial Activity
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Biofilm Disruption: The 2-fluoro substituent may interfere with bacterial quorum sensing, as seen in related compounds.
Comparative Analysis with Structural Analogs
The 2-fluoro isomer’s bioactivity profile is anticipated to differ significantly from the 4-fluoro variant due to:
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Steric Effects: Ortho-fluorine creates torsional strain, potentially altering target binding.
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Electronic Effects: Enhanced electron-withdrawing character at the ortho position could modulate enzyme inhibition kinetics.
Future Research Directions
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Synthetic Methodologies: Develop regioselective fluorination techniques to improve yield.
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Target Identification: High-throughput screening against kinase and receptor libraries.
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Preclinical Studies: Evaluate in vivo efficacy in models of cancer and infectious diseases.
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